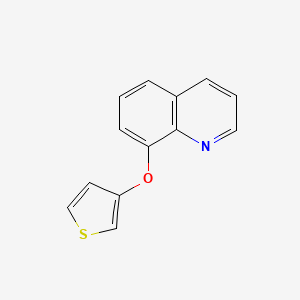

8-(Thiophen-3-yloxy)quinoline

Description

8-(Thiophen-3-yloxy)quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound known for its diverse pharmacological properties, while thiophene is a sulfur-containing heterocycle with significant applications in medicinal chemistry. The fusion of these two moieties results in a compound with unique chemical and biological properties.

Properties

IUPAC Name |

8-thiophen-3-yloxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c1-3-10-4-2-7-14-13(10)12(5-1)15-11-6-8-16-9-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGVFAQKZWYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=CSC=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Thiophen-3-yloxy)quinoline typically involves the following steps:

Formation of Quinoline Derivative: The quinoline moiety can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Thiophene Derivative Preparation: Thiophene derivatives can be synthesized via methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling Reaction: The final step involves the coupling of the quinoline and thiophene derivatives. This can be achieved through a nucleophilic substitution reaction where the thiophene derivative is reacted with a quinoline derivative under basic conditions to form 8-(Thiophen-3-yloxy)quinoline.

Industrial Production Methods: Industrial production of 8-(Thiophen-3-yloxy)quinoline may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: 8-(Thiophen-3-yloxy)quinoline can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the quinoline nitrogen or the thiophene sulfur, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, organometallic reagents, and strong bases are often used for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced quinoline or thiophene derivatives.

Substitution Products: Various functionalized quinoline and thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 8-(thiophen-3-yloxy)quinoline, as anticancer agents. The structural characteristics of quinoline compounds contribute significantly to their biological activity.

- Mechanism of Action : Quinoline derivatives can induce apoptosis in cancer cells by modulating key cellular pathways. For instance, compounds with an unsubstituted phenolic group at position 8 have shown enhanced efficacy against various cancer cell lines, such as human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) .

-

Case Studies :

- In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like cisplatin and doxorubicin. Specifically, the compound 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed significant activity against multiple cancer lines while maintaining low toxicity in normal cells .

- Another study indicated that modifications to the quinoline structure could lead to improved anticancer properties, emphasizing the importance of structural optimization in drug design .

Antibacterial Activity

The antibacterial properties of 8-(thiophen-3-yloxy)quinoline have been explored extensively, particularly against resistant strains of bacteria.

- Efficacy Against Resistant Strains : Quinoline derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacterial strains. For example, derivatives with specific substitutions at the quinoline ring demonstrated significant antibacterial potency .

- Mechanism and Testing : The minimum inhibitory concentration (MIC) values for these compounds were determined using standard methods, revealing their effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with a free 8-phenolic group exhibited the highest antibacterial activity .

Antifungal Activity

8-(Thiophen-3-yloxy)quinoline also exhibits antifungal properties, making it a candidate for further investigation in treating fungal infections.

- Research Findings : Studies have shown that certain quinoline derivatives can inhibit fungal growth effectively. The structural features of these compounds play a crucial role in their antifungal activity .

Synthesis and Structural Modifications

The synthesis of 8-(thiophen-3-yloxy)quinoline involves various chemical reactions that allow for structural modifications aimed at enhancing biological activity.

- Synthetic Strategies : Recent advances in synthetic methodologies have facilitated the development of novel quinoline derivatives with improved pharmacological profiles. These strategies often involve coupling reactions and modifications to the thiophene moiety to optimize bioactivity .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | Efficacy |

|---|---|---|---|

| Anticancer | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231, A549 | Comparable to cisplatin |

| Antibacterial | Various quinoline derivatives | MRSA, Staphylococcus aureus | Significant antibacterial potency |

| Antifungal | Quinoline derivatives | Fungal strains | Effective inhibition observed |

Mechanism of Action

The mechanism of action of 8-(Thiophen-3-yloxy)quinoline involves its interaction with various molecular targets:

DNA Binding: The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.

Enzyme Inhibition: The compound can inhibit enzymes involved in cell division and metabolism, such as topoisomerases and kinases.

Receptor Modulation: It can modulate the activity of receptors involved in inflammation and cell signaling pathways.

Comparison with Similar Compounds

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

Thiophene Derivatives: Such as 2,5-dimethylthiophene, which is used in organic electronics.

Quinoline Derivatives: Such as chloroquine, used as an antimalarial drug.

Uniqueness: 8-(Thiophen-3-yloxy)quinoline is unique due to the combination of the quinoline and thiophene moieties, which imparts a distinct set of chemical and biological properties. This fusion allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

8-(Thiophen-3-yloxy)quinoline is a novel compound that integrates the structural features of quinoline and thiophene, presenting unique biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

8-(Thiophen-3-yloxy)quinoline is derived from 8-hydroxyquinoline (8-HQ), a compound recognized for its diverse pharmacological properties. The compound's structure can be represented as follows:

- IUPAC Name : 8-thiophen-3-yloxyquinoline

- Molecular Formula : C13H9NOS

- CAS Number : 2310144-43-3

The fusion of quinoline and thiophene moieties enhances its chemical reactivity and biological interactions, making it a valuable candidate for medicinal chemistry.

The biological activity of 8-(Thiophen-3-yloxy)quinoline is primarily attributed to its ability to interact with various biochemical pathways. The compound exhibits:

- Antimicrobial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antibiotics .

- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values suggesting strong cytotoxic effects .

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study evaluated the activity of 8-(Thiophen-3-yloxy)quinoline against Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound demonstrated inhibition zones comparable to standard drugs, indicating its potential as a broad-spectrum antibacterial agent .

- Anticancer Activity : In vitro studies on various human cancer cell lines revealed that compounds similar to 8-(Thiophen-3-yloxy)quinoline exhibited significant cytotoxicity. For instance, derivatives showed IC50 values as low as 28.36 µM against MCF-7 cells, highlighting their potential in cancer therapy .

- Anti-inflammatory Potential : Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines, although detailed mechanisms are yet to be fully elucidated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.